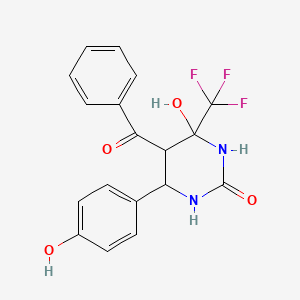

5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound that belongs to the family of benzoyl-phenyl-hydroxy-diazinanones. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Novel Compounds : Research has shown the synthesis of new classes of compounds through reactions involving benzoyl and other functional groups, leading to products with potential applications in various fields, including drug development and materials science. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas with potential biological activities (Sañudo et al., 2006).

Molecular Docking and Antimicrobial Evaluation : Novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine were synthesized and evaluated for antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents (Shankar et al., 2016).

Surface Covalent Organic Frameworks : A study demonstrated the formation of a surface covalent organic framework (COF) based on polyester condensation, revealing applications in creating novel materials for various technological applications (Marele et al., 2012).

Medicinal Chemistry and Biological Studies

Proteasome Inhibition and Cancer Cell Effects : Pyrazolone-enamines have been investigated for their proteasome inhibition and cytostatic effects on human cancer cells, showcasing the potential of benzoyl-containing compounds in cancer therapy (Yan et al., 2015).

Aldose Reductase Inhibitory Activity : Research on the structure-activity relations of certain benzoyl-phenylmethanone derivatives, including methoxy substitution effects, highlighted their potential as inhibitors for aldose reductase, relevant in managing diabetes complications (Chatzopoulou et al., 2011).

Material Science Applications

- New Fluorinated Monomers : The synthesis of fluorinated monomers for the creation of side chain liquid crystalline polysiloxanes points to applications in advanced materials, demonstrating the versatility of benzoyl-containing compounds in material science (Bracon et al., 2000).

properties

IUPAC Name |

5-benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4/c19-18(20,21)17(27)13(15(25)11-4-2-1-3-5-11)14(22-16(26)23-17)10-6-8-12(24)9-7-10/h1-9,13-14,24,27H,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARPOSJFZZXPCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

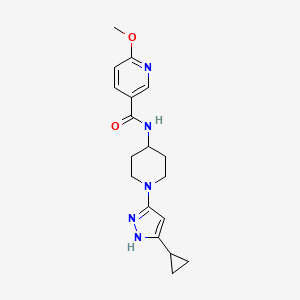

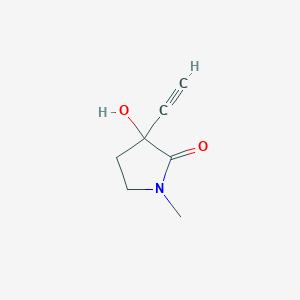

![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)

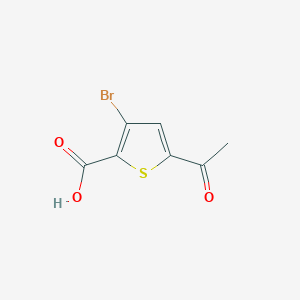

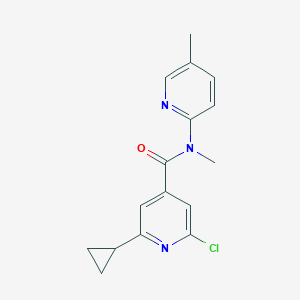

![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B2380460.png)

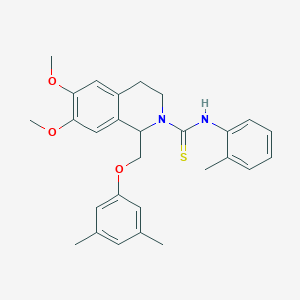

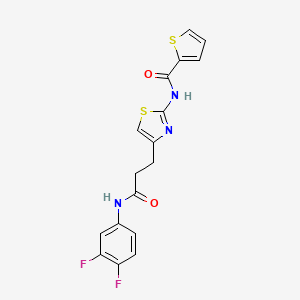

![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)

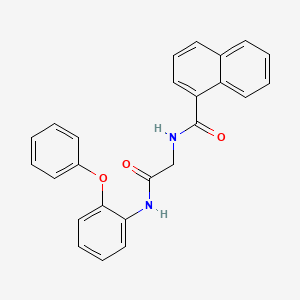

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2380479.png)